molecular formula C8H20Cl2N2 B1522310 2-(Azepan-1-yl)ethanamine dihydrochloride CAS No. 300578-40-9

2-(Azepan-1-yl)ethanamine dihydrochloride

Cat. No.: B1522310
CAS No.: 300578-40-9
M. Wt: 215.16 g/mol
InChI Key: DEVDAVLTWZGNTC-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H19N2Cl2. It is a derivative of azepane, a seven-membered saturated heterocyclic amine, and is commonly used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Reduction of Azepan-1-yl Halides: One common synthetic route involves the reduction of azepan-1-yl halides using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

  • Amination of Azepan-1-yl Alcohols: Another method involves the amination of azepan-1-yl alcohols using ammonia or primary amines under high-pressure conditions.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield azepan-1-yl ethanol and other oxo-compounds.

  • Reduction Products: Reduction can produce azepan-1-yl ethanamine.

  • Substitution Products: Substitution reactions can lead to the formation of various alkylated or aminated derivatives.

Scientific Research Applications

2-(Azepan-1-yl)ethanamine dihydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and enzyme inhibition.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Azepan-1-yl)ethanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

  • 2-(Azepan-1-yl)ethanol: A closely related compound with similar chemical properties.

  • 2-(Azepan-1-yl)acetonitrile: Another derivative of azepane with different functional groups.

Uniqueness: 2-(Azepan-1-yl)ethanamine dihydrochloride is unique in its ability to undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(azepan-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDAVLTWZGNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674224
Record name 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300578-40-9
Record name 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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